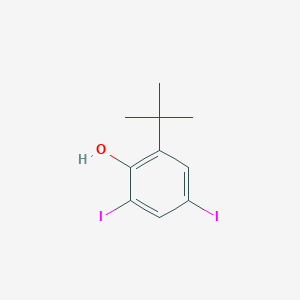

2-(Tert-butyl)-4,6-diiodo-phénol

Vue d'ensemble

Description

2-(Tert-butyl)-4,6-diiodophenol: is an organic compound characterized by the presence of a tert-butyl group and two iodine atoms attached to a phenol ring

Applications De Recherche Scientifique

2-(Tert-butyl)-4,6-diiodophenol has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

Target of Action

Related compounds such as t-butylhydroquinone have been found to interact with targets like hemagglutinin . Hemagglutinin is a type of viral protein that plays a crucial role in the entry of the virus into host cells .

Mode of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity without haemolytic activity . This suggests that 2-(Tert-butyl)-4,6-diiodophenol might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Related compounds like t-butylhydroquinone have been found to interact with hemagglutinin , which is involved in the viral entry pathway. This suggests that 2-(Tert-butyl)-4,6-diiodophenol might affect similar pathways, leading to downstream effects such as inhibition of viral entry into host cells.

Pharmacokinetics

Related compounds like tert-butyl alcohol are known to be rapidly absorbed if inhaled or ingested . They are poorly absorbed through the skin but can produce a sedative or anesthetic effect at high doses . These properties could impact the bioavailability of 2-(Tert-butyl)-4,6-diiodophenol.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity , suggesting that 2-(Tert-butyl)-4,6-diiodophenol might have similar effects on its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butyl)-4,6-diiodophenol. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative and toxic (PBT) . These chemicals, including related compounds, remain in the environment for long periods of time and can build up or accumulate in the body . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could influence the action and stability of 2-(Tert-butyl)-4,6-diiodophenol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4,6-diiodophenol typically involves the iodination of 2-(Tert-butyl)phenol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of 2-(Tert-butyl)-4,6-diiodophenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tert-butyl)-4,6-diiodophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Deiodinated phenols.

Substitution: Phenolic derivatives with various functional groups replacing the iodine atoms.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Tert-butyl)-4-iodophenol: Similar structure but with only one iodine atom.

2-(Tert-butyl)-4,6-dichlorophenol: Chlorine atoms instead of iodine.

2-(Tert-butyl)-4,6-dibromophenol: Bromine atoms instead of iodine.

Uniqueness

2-(Tert-butyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the tert-butyl group and the iodine atoms provides a distinct steric and electronic environment, making this compound valuable for specific research and industrial purposes.

Activité Biologique

2-(Tert-butyl)-4,6-diiodophenol is an organic compound notable for its unique structure, which includes a tert-butyl group and two iodine substituents on a phenolic ring. This compound has drawn attention in various scientific fields due to its potential biological activities, including antimicrobial and antioxidant properties. This article will explore the biological activity of 2-(Tert-butyl)-4,6-diiodophenol, supported by data tables, case studies, and detailed research findings.

Chemical Formula : C12H14I2O

Molecular Weight : 393.05 g/mol

The presence of iodine atoms significantly influences the compound's reactivity and biological activity. The tert-butyl group contributes to steric hindrance, affecting how the compound interacts with biological targets.

Antimicrobial Properties

Research indicates that 2-(Tert-butyl)-4,6-diiodophenol exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, similar to related compounds like t-butylhydroquinone (TBHQ) which has shown antibacterial activity against pathogens such as Vibrio spp. .

Antioxidant Activity

The antioxidant properties of 2-(Tert-butyl)-4,6-diiodophenol have also been documented. Antioxidants are crucial in mitigating oxidative stress within biological systems.

- Research Findings : Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Studies

- Antimicrobial Efficacy Against Vibrio spp.

-

Comparative Analysis with Similar Compounds

- When compared to other halogenated phenols, such as 2-(Tert-butyl)-4-iodophenol and 2-(Tert-butyl)-4,6-dichlorophenol, 2-(Tert-butyl)-4,6-diiodophenol exhibited superior antimicrobial properties due to its dual iodine substitution which enhances its interaction with microbial targets .

Table 1: Biological Activity Comparison of Related Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| 2-(Tert-butyl)-4,6-diiodophenol | Yes | Yes | Effective against Vibrio spp. |

| t-Butylhydroquinone (TBHQ) | Yes | Moderate | Common food preservative |

| 2-(Tert-butyl)-4-iodophenol | Moderate | Low | Less effective than diiodinated form |

| 2-(Tert-butyl)-4,6-dichlorophenol | Yes | Moderate | Chlorinated analog |

The biological activity of 2-(Tert-butyl)-4,6-diiodophenol can be attributed to several mechanisms:

- Interaction with Cellular Targets : Similar compounds have been shown to interact with hemagglutinin and other cellular receptors .

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), this compound may help in reducing oxidative stress-related cellular damage.

Pharmacokinetics

While specific pharmacokinetic data for 2-(Tert-butyl)-4,6-diiodophenol is limited, related compounds such as TBHQ are known to be rapidly absorbed when ingested or inhaled. This suggests that the biological effects observed may be relevant in vivo as well .

Propriétés

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.